molecular formula C18H16FN3OS B6945482 N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide

N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B6945482
M. Wt: 341.4 g/mol
InChI Key: FRDWAWPABTXKNT-UHFFFAOYSA-N
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Description

N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyrrolidine ring, and a fluorophenyl group attached to the pyrrolidine ring

Properties

IUPAC Name

N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-14-4-1-3-12(9-14)16-5-2-8-22(16)18(23)21-15-6-7-17-13(10-15)11-20-24-17/h1,3-4,6-7,9-11,16H,2,5,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDWAWPABTXKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)SN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting from aniline derivatives, the benzothiazole ring can be synthesized through cyclization reactions involving sulfur and halogenating agents.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization of appropriate precursors such as amino acids or through reductive amination reactions.

    Coupling Reactions: The benzothiazole and pyrrolidine intermediates are coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., EDCI) and coupling catalysts (e.g., DMAP).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts acylation conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or acylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for more complex chemical syntheses.

Mechanism of Action

The mechanism of action of N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring may interact with hydrophobic pockets, while the fluorophenyl group can form π-π interactions or hydrogen bonds. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-benzothiazol-5-yl)-2-phenylpyrrolidine-1-carboxamide: Lacks the fluorine atom, which may affect its binding affinity and pharmacokinetic properties.

    N-(1,2-benzothiazol-5-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide: The fluorine atom is in a different position, potentially altering its biological activity.

Uniqueness

N-(1,2-benzothiazol-5-yl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the fluorine atom,

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